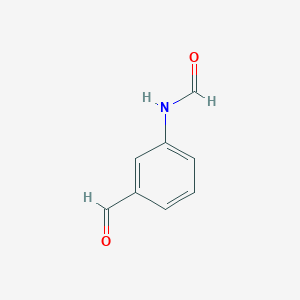

N-(3-Formylphenyl)formamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-Formylphenyl)formamide” is also known as Formanilide, Carbanilaldehyde, Formamidobenzene, N-Formylaniline, N-Phenylformamide, and Phenyl formamide . It is an amide derived from formic acid . It is a colorless liquid which is miscible with water and has an ammonia-like odor .

Synthesis Analysis

Formamide can be synthesized from CO2 and H2O with Nickel−Iron Nitride Heterostructures under Mild Hydrothermal Conditions . Another method for the synthesis of formamide is through the electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst . A different approach for the synthesis of formamide is through Borinic Acid Catalysed Transamidation .Molecular Structure Analysis

The molecular structure of “N-(3-Formylphenyl)formamide” can be represented by the formula C7H7NO . The structure of the hydrogen-bond (H-bond) network in mixtures of formamide (FA) and methanol (MeOH) across the entire composition range has been explored using molecular dynamics simulations .Chemical Reactions Analysis

Formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . It can undergo various chemical reactions, including the N-formylation of amines using NaBH(OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . It can also participate in the hydrogen-bond network in mixtures of formamide and methanol .Physical And Chemical Properties Analysis

Formamide is a colorless liquid which is miscible with water and has an ammonia-like odor . It has a molecular weight of 121.1366 . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .安全和危害

Formamide should not be released into the environment . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . If ingested, do not induce vomiting and call a physician or poison control center immediately . If inhaled, remove to fresh air and give artificial respiration .

属性

IUPAC Name |

N-(3-formylphenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXQNKVYBUDTOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Formylphenyl)formamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

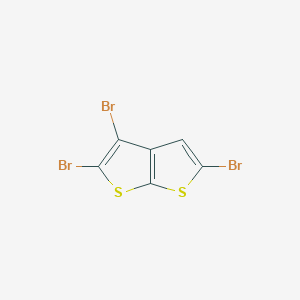

![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)

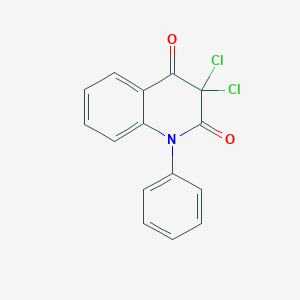

![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)